Silane, (4-ethenylphenoxy)trimethyl-

Protecting Group Chemistry Stimuli-Responsive Polymers Photoresist Development

Silane, (4-ethenylphenoxy)trimethyl- (CAS 58555-66-1), systematically named (4-ethenylphenoxy)trimethylsilane, is an aryl silyl ether with the molecular formula C₁₁H₁₆OSi and a molecular weight of 192.33 g·mol⁻¹. The compound features a polymerizable 4-vinylphenoxy moiety linked to a hydrolytically labile trimethylsilyl (TMS) group through an Si–O–C linkage.

Molecular Formula C11H16OSi
Molecular Weight 192.33 g/mol
CAS No. 58555-66-1
Cat. No. B3054156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (4-ethenylphenoxy)trimethyl-
CAS58555-66-1
Molecular FormulaC11H16OSi
Molecular Weight192.33 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CC=C(C=C1)C=C
InChIInChI=1S/C11H16OSi/c1-5-10-6-8-11(9-7-10)12-13(2,3)4/h5-9H,1H2,2-4H3
InChIKeySOSNAIPTFXTNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane, (4-ethenylphenoxy)trimethyl- (CAS 58555-66-1): Procurement-Relevant Identity, Physicochemical Baseline, and Comparator Landscape


Silane, (4-ethenylphenoxy)trimethyl- (CAS 58555-66-1), systematically named (4-ethenylphenoxy)trimethylsilane, is an aryl silyl ether with the molecular formula C₁₁H₁₆OSi and a molecular weight of 192.33 g·mol⁻¹ . The compound features a polymerizable 4-vinylphenoxy moiety linked to a hydrolytically labile trimethylsilyl (TMS) group through an Si–O–C linkage [1]. This bifunctional architecture—combining a free-radically or cationically polymerizable styrenic double bond with an acid/base-sensitive silyl ether—places it at the intersection of protected monomer chemistry, surface functionalization, and stimuli-responsive polymer design. The most structurally and functionally proximate comparators include (i) (4-ethenylphenyl)trimethoxysilane (CAS 18001-13-3), which substitutes the hydrolytically sensitive O–SiMe₃ group with hydrolytically condensable Si(OMe)₃; (ii) tert-butyldimethyl(4-vinylphenoxy)silane, which replaces the TMS group with the approximately 20,000-fold more hydrolysis-resistant TBS group; (iii) trimethyl(4-vinylphenyl)silane, the direct C–Si linked constitutional isomer; and (iv) (4-ethylphenoxy)trimethylsilane, the saturated ethyl analog lacking vinyl polymerization capability.

Why Generic Substitution Fails for Silane, (4-ethenylphenoxy)trimethyl- (CAS 58555-66-1): Structural Isomerism, Hydrolytic Lability, and Functional Orthogonality


In-class vinylphenoxy silanes cannot be interchanged as drop-in replacements because the trimethylsilyl ether motif in CAS 58555-66-1 confers a unique combination of intentional hydrolytic lability and vinyl polymerization orthogonality that is absent in alkoxysilane analogs. The constitutional isomer trimethyl(4-vinylphenyl)silane (C–Si bonded) lacks the hydrolyzable Si–O–C linkage entirely, eliminating the possibility of post-polymerization deprotection to generate poly(4-vinylphenol) domains . The trialkoxysilane comparator (4-ethenylphenyl)trimethoxysilane undergoes uncontrolled hydrolysis–condensation in the presence of moisture, leading to premature crosslinking and gelation, whereas the TMS ether remains formulation-stable under anhydrous conditions and hydrolyzes controllably only upon exposure to acid or fluoride [1]. The TBS-protected analog (tert-butyldimethylsiloxy)styrene is approximately 20,000-fold more resistant to acid-catalyzed hydrolysis than the TMS ether, making it unsuitable for applications requiring rapid, mild deprotection (e.g., photoresist development or sequential deprotection cascades) [2]. These differences are not incremental but categorical; selecting the wrong silane determines whether a process yields a soluble linear copolymer, a crosslinked gel, or a non-functionalized polymer.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of Silane, (4-ethenylphenoxy)trimethyl- (CAS 58555-66-1)


Acid-Catalyzed Hydrolysis Lability: TMS vs. TBS – A ~20,000-Fold Rate Differential

In acidic media, the trimethylsilyl (TMS) ether functionality present in CAS 58555-66-1 exhibits a relative hydrolysis resistance of 1 (benchmark), compared with a relative resistance of 20,000 for the tert-butyldimethylsilyl (TBS) analog such as tert-butyl(4-ethenylphenoxy)dimethylsilane [1]. This approximately four-orders-of-magnitude difference means that acid-catalyzed deprotection of the TMS ether proceeds to completion under conditions where the TBS ether remains essentially intact, enabling sequential or orthogonal deprotection strategies in block copolymer and photoresist formulations.

Protecting Group Chemistry Stimuli-Responsive Polymers Photoresist Development

Copolymerization with Styrene: Demonstrated Incorporation and Post-Polymerization Hydrolysis to Crosslinked Networks

The target compound, identified as p-vinylphenoxy(trimethyl)silane, was prepared and successfully copolymerized with styrene via free-radical polymerization [1]. The resulting linear copolymer, upon brief hydrolysis in dioxane, underwent cleavage of the trimethylsilyl ether side-chains to generate phenolic –OH groups, which subsequently promoted crosslinking [1]. By contrast, the saturated ethyl analog (4-ethylphenoxy)trimethylsilane cannot participate in radical polymerization, and the trialkoxysilane analog (4-ethenylphenyl)trimethoxysilane would undergo uncontrolled hydrolysis–condensation during polymerization rather than yielding a soluble, characterizable linear copolymer intermediate [2].

Radical Copolymerization Reactive Monomer Silicon-Containing Polymers

Constitutional Isomer Differentiation: Si–O–C (Silyl Ether) vs. Direct C–Si Linkage – Functional Orthogonality

The target compound (4-ethenylphenoxy)trimethylsilane contains a silicon–oxygen–carbon (Si–O–C) silyl ether linkage. Its constitutional isomer, trimethyl(4-vinylphenyl)silane, possesses a direct C–Si bond to the aromatic ring and therefore lacks the hydrolyzable silyl ether functionality . The Si–O–C linkage in CAS 58555-66-1 can be cleaved under mild acidic or fluoride conditions to liberate 4-vinylphenol or, in the polymer-bound form, poly(4-vinylphenol) domains [1]. The C–Si isomer is hydrolytically inert under these same conditions, meaning it cannot serve as a latent phenol precursor.

Constitutional Isomerism Protecting Group Strategy Post-Polymerization Modification

Patent-Cited Utility as a Monomer for Oxygen-Permeable Membranes and Photoresists

Japanese Patent JPS62263190A (Tsuruta et al., 1987) explicitly claims polymerizable silane compounds of the general formula encompassing (4-ethenylphenoxy)trimethylsilane-type structures as monomers for producing functional high polymers having silicon atoms in the side chain, and specifically designates them as useful components of polymers for oxygen-permeable membranes, photoresists, and electron-ray resists . The patent example, [3-(4-ethenylphenyl)-tert-pentoxy]trimethylsilane, shares the same TMS–O–aryl–vinyl architectural motif. The trialkoxysilane comparator (4-ethenylphenyl)trimethoxysilane is not claimed for oxygen-permeable membrane applications in this context; its primary cited use is as a silane coupling agent for surface adhesion [1].

Oxygen-Permeable Membranes Photoresist Materials Electron-Beam Resists

Basic Hydrolysis Stability Differential: TMS vs. TBS – ~10⁴-Fold Difference Enabling Aqueous Workup Compatibility

Under basic aqueous conditions, the relative hydrolysis resistance of TMS ethers is benchmarked at 1, compared with approximately 20,000 for TBS/TBDPS ethers [1]. This means the TMS group in CAS 58555-66-1 is approximately 20,000-fold more susceptible to alkaline hydrolysis than its TBS-protected counterpart. While this lability necessitates anhydrous storage and handling, it also enables mild aqueous workup deprotection without fluoride reagents—a significant practical advantage when fluoride-sensitive downstream functional groups or substrates are present [2].

Hydrolytic Stability Polymer Workup Aqueous Processing

Best-Fit Research and Industrial Application Scenarios for Silane, (4-ethenylphenoxy)trimethyl- (CAS 58555-66-1) Based on Quantitative Differentiation Evidence


Synthesis of Soluble Linear Poly(styrene-co-4-vinylphenol) Precursors via Radical Copolymerization Followed by Mild Acidic Deprotection

The target compound copolymerizes with styrene to yield a soluble, characterizable linear copolymer intermediate. Subsequent mild acid treatment (pH 2–4) selectively cleaves the TMS ether, liberating phenolic –OH groups that enable hydrogen-bonding-driven morphology control or further functionalization [1]. This two-step sequence—polymerization then deprotection—is not achievable with the trialkoxysilane analog, which undergoes premature crosslinking, nor with the C–Si isomer, which cannot be deprotected.

Chemically Amplified Photoresist Formulations Requiring Rapid Acidolytic Cleavage of Pendant Silyl Ethers for Polarity Switching

The approximately 20,000-fold greater acid lability of the TMS ether relative to the TBS ether [1] makes CAS 58555-66-1 the monomer of choice for chemically amplified photoresists where photo-generated acid must trigger rapid, complete deprotection during post-exposure bake. The resulting polarity switch from hydrophobic silyl ether to hydrophilic phenol enables high-resolution pattern development. The TBS analog is kinetically incompatible with this process window.

Oxygen-Permeable Membrane Fabrication Using Silicon-Containing Side-Chain Polymers

Patent JPS62263190A explicitly claims TMS–O–aryl–vinyl monomers as building blocks for oxygen-permeable membranes [1]. The trimethylsilyl side-chains contribute to increased free volume and gas permeability, while the vinyl group enables copolymerization with structural comonomers to tune mechanical properties. This patent precedent provides a direct pathway for membrane R&D programs to formulate high-oxygen-flux materials.

Surface-Initiated Polymerization and Grafting-from Strategies on Siliceous Substrates Using the Vinyl Handle

Unlike the trialkoxysilane comparator, which directly condenses with surface silanols and consumes the silicon functionality, the TMS ether of CAS 58555-66-1 preserves the vinyl group as the sole reactive polymerization handle. This enables a two-step surface modification: (i) physisorption or covalent anchoring via the silyl ether, (ii) surface-initiated radical polymerization exclusively through the vinyl group, yielding well-defined polymer brushes without competing siloxane network formation [1].

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